molecular formula C18H27N3O2 B10890939 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-methylpiperazine

1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-methylpiperazine

Cat. No.: B10890939
M. Wt: 317.4 g/mol
InChI Key: CQKGPQMKNKHGDM-UHFFFAOYSA-N
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Description

1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-methylpiperazine is a complex organic compound that features a piperazine ring substituted with a benzodioxole moiety and a piperidine ring

Preparation Methods

The synthesis of 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-methylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.

    Piperidine Ring Formation: The piperidine ring is synthesized through the cyclization of appropriate precursors.

    Coupling Reaction: The benzodioxole moiety is then coupled with the piperidine ring using a suitable coupling agent.

    Piperazine Ring Formation: Finally, the piperazine ring is introduced through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalytic processes and continuous flow techniques.

Chemical Reactions Analysis

1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated derivatives can be formed using halogenating agents.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating Agents: Chlorine, bromine.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-methylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-methylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-methylpiperazine can be compared with other similar compounds, such as:

    1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-N-methylpyrimidin-2-amine: Similar in structure but with a pyrimidine ring.

    (3S)-1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]piperidine: Contains an imidazole ring instead of a piperazine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

1-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-4-methylpiperazine

InChI

InChI=1S/C18H27N3O2/c1-19-8-10-21(11-9-19)16-4-6-20(7-5-16)13-15-2-3-17-18(12-15)23-14-22-17/h2-3,12,16H,4-11,13-14H2,1H3

InChI Key

CQKGPQMKNKHGDM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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